molecular formula C12H10Cl2P B1595951 Diphenyllead dichloride CAS No. 2117-69-3

Diphenyllead dichloride

Cat. No. B1595951
CAS RN: 2117-69-3
M. Wt: 432 g/mol
InChI Key: VCYWRKSVJFJVTB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyllead dichloride (DPC) is an organolead compound that has been widely used in scientific research as a tool to study the effects of lead toxicity. It is a stable, water-insoluble, white crystalline powder that is relatively easy to synthesize.

Scientific Research Applications

Crystal Structure Analysis

Diphenyllead dichloride has been studied for its crystal structure, providing insights into its orthorhombic system and polymeric chain characteristics. This research is fundamental in understanding the material's properties at a molecular level (Mammi, Busetti, & Pra, 1967).

Complex Formation with Amino Acids

Research has explored the formation of diphenyllead(IV) derivatives with amino acids and dipeptides. These complexes are characterized by their unique structures and bonding features, contributing to the understanding of lead(IV) coordination in biological systems (Sandhu & Kaur, 1990).

NMR Spectroscopy in Adducts Analysis

Using 207Pb NMR spectroscopy, researchers have analyzed the structure of adducts formed by diphenyllead dichloride. This study reveals how different bases interact with diphenyllead dichloride, advancing knowledge in organometallic chemistry (Margolis, Schaeffer, & Yoder, 2003).

Molecular Electronic Structure Investigation

Studies on the molecular electronic structure of diphenyllead(IV) dichloride, particularly comparing it with diphenyltin(IV) dichloride, offer significant insights into their differences and similarities at the electronic level, essential for designing materials with specific properties (Berksoy & Whitehead, 1991).

Application as Molecular Precursors

Diphenyllead dichloride has been used in synthesizing diorganolead(IV) bis-thiocarboxylate, demonstrating its potential as a molecular precursor for lead sulfide. This application is crucial in material science for creating specific compounds (Nayak & Bhattacharya, 2014).

Ionophore in Membrane Electrodes

Triphenyllead chloride, related to diphenyllead dichloride, has been used as an ionophore in membrane electrodes for iodide, showcasing its potential in analytical chemistry for selective ion detection (Katsu & Hashimoto, 1999).

Future Directions

: M. Mammi, V. Busetti, A. Del Prà, “Crystal structure of diphenyllead-dichloride,” Inorganica Chimica Acta, 1967. Link : Bahr, Boudjouk, “A convenient synthesis of 1,1,1,3,3,3-hexaphenyldiplumbathiane and 1,1,1,3,3,3-hexaphenyldiplumbaselenane,” Inorg. Chem., 1992. Link : J. S. Casas et al., “Compositional and Structural Variety of Diphenyllead(IV) Complexes Obtained by Reaction of Diphenyllead Dichloride with Thiosemicarbazones,” Journal of Organometallic Chemistry, 2007. Link

properties

IUPAC Name

dichloro(diphenyl)plumbane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.2ClH.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYWRKSVJFJVTB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175410
Record name Plumbane, dichlorodiphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyllead dichloride

CAS RN

2117-69-3
Record name Dichlorodiphenylplumbane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2117-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plumbane, dichlorodiphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyllead dichloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173034
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Plumbane, dichlorodiphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyllead dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyllead dichloride
Reactant of Route 2
Diphenyllead dichloride
Reactant of Route 3
Diphenyllead dichloride
Reactant of Route 4
Diphenyllead dichloride
Reactant of Route 5
Diphenyllead dichloride
Reactant of Route 6
Diphenyllead dichloride

Citations

For This Compound
116
Citations
M Mammi, V Busetti, A Del Pra - Inorganica Chimica Acta, 1967 - Elsevier
… In this paper, the results obtained by X-ray analysis of diphenyllead-dichloride are reported… Bond lenghts and angles in diphenyllead dichloride are reported in Table VI, together with …
Number of citations: 44 www.sciencedirect.com
LA Margolis, CD Schaeffer Jr… - Applied organometallic …, 2003 - Wiley Online Library
… The 207Pb chemical shifts for the diphenyllead dichloride … In the reaction between diphenyllead dichloride and TBP in … -coordinated adduct of diphenyllead dichloride. The relative …
Number of citations: 8 onlinelibrary.wiley.com
JS Casas, EE Castellano, J Ellena… - Inorganic …, 2003 - ACS Publications
… add to the available information on the coordination behavior of organolead compounds we have begun to explore complexes derived from interaction between diphenyllead dichloride …
Number of citations: 48 pubs.acs.org
EM Berksoy, MA Whitehead - Journal of organometallic chemistry, 1991 - Elsevier
… diphenyllead dichloride calculations were the same as for the diphenyltin dichloride. The experimental geometry for the diphenyllead dichloride … dimer of diphenyllead dichloride are in …
Number of citations: 3 www.sciencedirect.com
PR Austin - Journal of the American Chemical Society, 1932 - ACS Publications
… R2PbX2 + R„Hg —>- RaPbX + RHgX Diphenyllead dichloride and … A small amount of diphenyllead dichloride which was … and diphenyllead dichloride heated in butyl alcohol gave an …
Number of citations: 15 pubs.acs.org
WC Setzer, RW Leeper, H Gilman - Journal of the American …, 1939 - ACS Publications
Incidental to a study on the mechanism of formation of some organometallic compounds, it has been found possible to increase theyield of tetraphenyllead to 83%. An occasional …
Number of citations: 18 pubs.acs.org
EC Juenge, SE Cook - Journal of the American Chemical Society, 1959 - ACS Publications
… (or lead acetate), triphenyllead chloride and diphenyllead dichloride, respectively, in tetrahydrofuran. Tetravinyllead was … of diphenyllead dichloride and 120 ml. of tetrahydrofuran were …
Number of citations: 25 pubs.acs.org
H Gilman, EB Towne, HL Jones - Journal of the American …, 1933 - ACS Publications
… Diphenyllead dichloride was converted, by means … and the insoluble diphenyllead dichloride) averaged about 95%. In a typical cleavage the yield of diphenyllead dichloride was 17.4%, …
Number of citations: 19 pubs.acs.org
T Katsu, T Hashimoto - 1999 - Taylor & Francis
… on diphenyllead dichloride and an nion exchanger, MTDAC1. The diphenyllead dichloride … The lower electivity may be attributable to the lower lipophilicity of diphenyllead dichloride …
Number of citations: 3 www.tandfonline.com
M Carcelli, G Corazzari, S Ianelli, G Pelizzi… - Inorganica chimica …, 2003 - Elsevier
… We report here its reactivity towards dibutyltin diacetate and diphenyllead dichloride; the X-ray structures of [(C 4 H 9 ) 2 SnL] and [(C 6 H 5 ) 2 PbL] are also discussed. …
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.